molecular formula C13H16F3NO B599227 3-(2-Pyrrolidinoethoxy)benzotrifluoride CAS No. 1257665-08-9

3-(2-Pyrrolidinoethoxy)benzotrifluoride

Cat. No.: B599227
CAS No.: 1257665-08-9
M. Wt: 259.272
InChI Key: SIMUFYNZEAJCIK-UHFFFAOYSA-N
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Description

3-(2-Pyrrolidinoethoxy)benzotrifluoride is an organic compound with the molecular formula C13H16F3NO It is characterized by the presence of a pyrrolidine ring attached to an ethoxy group, which is further connected to a benzotrifluoride moiety

Scientific Research Applications

3-(2-Pyrrolidinoethoxy)benzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyrrolidinoethoxy)benzotrifluoride typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the benzotrifluoride ring. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted benzotrifluoride derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Pyrrolidinoethoxy)benzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.

Comparison with Similar Compounds

    3-(2-Piperidinoethoxy)benzotrifluoride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-(2-Morpholinoethoxy)benzotrifluoride: Contains a morpholine ring instead of a pyrrolidine ring.

    3-(2-Azidoethoxy)benzotrifluoride: Features an azido group in place of the pyrrolidine ring.

Uniqueness: 3-(2-Pyrrolidinoethoxy)benzotrifluoride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

1-[2-[3-(trifluoromethyl)phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-4-3-5-12(10-11)18-9-8-17-6-1-2-7-17/h3-5,10H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMUFYNZEAJCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682172
Record name 1-{2-[3-(Trifluoromethyl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-08-9
Record name 1-{2-[3-(Trifluoromethyl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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